Product packaging for 3-Phenylpyrrolo[2,1-A]phthalazine(Cat. No.:CAS No. 82027-00-7)

3-Phenylpyrrolo[2,1-A]phthalazine

Cat. No.: B14424665
CAS No.: 82027-00-7
M. Wt: 244.29 g/mol
InChI Key: DRFFMSWQVYFYLB-UHFFFAOYSA-N
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Description

3-Phenylpyrrolo[2,1-A]phthalazine is a synthetically accessible heterocyclic compound based on a fused pyrrolo-phthalazine core, a scaffold recognized in medicinal chemistry for its potent biological activities . This compound class is of significant interest in anticancer research, with studies showing that derivatives like pyrrolo[2,1-a]phthalazines exhibit robust antiproliferative activity against a diverse panel of human tumor cell lines, including colon, ovarian, renal, prostate, and breast cancers, as well as leukemia and melanoma . The mechanism of action is multifaceted; research indicates compatibility with the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting cell division . Furthermore, related phthalazine derivatives have been identified as potent DNA intercalators and inhibitors of Topoisomerase II (Topo II), a critical enzyme for DNA replication, leading to apoptotic cell death . The structural motif of this compound makes it a valuable scaffold for designing new therapeutic agents and conducting mechanistic studies in oncology. It is also a key intermediate in synthetic chemistry, accessible via efficient pathways such as Huisgen [3 + 2] dipolar cycloaddition reactions . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2 B14424665 3-Phenylpyrrolo[2,1-A]phthalazine CAS No. 82027-00-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82027-00-7

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

3-phenylpyrrolo[2,1-a]phthalazine

InChI

InChI=1S/C17H12N2/c1-2-6-13(7-3-1)16-10-11-17-15-9-5-4-8-14(15)12-18-19(16)17/h1-12H

InChI Key

DRFFMSWQVYFYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C3N2N=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for 3 Phenylpyrrolo 2,1 a Phthalazine and Analogous Structures

Established Synthetic Routes and Multi-Step Protocols

Traditional methods for the synthesis of pyrrolo[2,1-a]phthalazines often involve multiple steps, including the initial formation of a key precursor followed by subsequent cyclization and aromatization reactions.

Precursor-Based Approaches (e.g., Phthalazinium N-Ylide Generation)

A cornerstone of pyrrolo[2,1-a]phthalazine synthesis is the generation of phthalazinium N-ylides as key reactive intermediates. These 1,3-dipoles are typically formed in situ from the corresponding cycloimminium salts. The salts are prepared beforehand by reacting phthalazine (B143731) with a suitable alkylating agent, such as a 2-bromoacetophenone (B140003) derivative. The subsequent dehydrohalogenation of the resulting phthalazinium salt in the presence of a base generates the phthalazinium N-ylide.

This ylide then readily undergoes a [3+2] cycloaddition reaction with a variety of dipolarophiles, most commonly activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). The initial cycloaddition product, a dihydropyrrolo[2,1-a]phthalazine, subsequently undergoes aromatization, often through oxidation, to yield the final pyrrolo[2,1-a]phthalazine derivative. researchgate.net The isolation and characterization of the dihydro intermediates have been reported in several instances. researchgate.net

Classical Condensation and Cyclization Reactions

Classical approaches often involve condensation reactions to build the core phthalazine structure, followed by further cyclization to form the fused pyrrole (B145914) ring. For instance, the reaction of 2-benzoylbenzoic acid with hydrazine (B178648) hydrate (B1144303) can yield 4-phenylphthalazin-1(2H)-one. nih.gov This intermediate can then be subjected to a series of reactions to introduce the necessary functionality for the final pyrrole ring closure. Another example involves the condensation of o-benzoyl benzoic acid with thiocarbonohydrazide. fayoum.edu.eg

Furthermore, cyclocondensation of phthalic anhydride (B1165640) with hydrazine hydrate is a common starting point for phthalazinone derivatives. nih.gov These precursors can then be further functionalized. For example, a phthalazinone derivative can be reacted with ethyl acrylate (B77674) and subsequently hydrolyzed to form a propanoic acid derivative, which can then be used in further synthetic steps. nih.gov

Advanced One-Pot and Multi-Component Reaction (MCR) Strategies

To improve efficiency, reduce waste, and simplify synthetic procedures, significant effort has been directed towards the development of one-pot and multi-component reactions (MCRs) for the synthesis of pyrrolo[2,1-a]phthalazines.

One-Pot Three-Component Cycloaddition Reactions (e.g., involving Phthalazine, Acetophenones, and Dipolarophiles)

A highly efficient method for synthesizing pyrrolo[2,1-a]phthalazine derivatives involves a one-pot, three-component reaction. researchgate.netresearchgate.net This strategy typically combines phthalazine, a 2-bromoacetophenone, and an acetylenic dipolarophile in a single reaction vessel. researchgate.netresearchgate.net This approach circumvents the need to isolate the intermediate phthalazinium salt. The reaction is often carried out in a solvent like 1,2-epoxybutane (B156178), which acts as both the reaction medium and an HBr scavenger, facilitating the in situ generation of the phthalazinium N-ylide. researchgate.netresearchgate.net This method has been shown to be effective for a variety of substituted 2-bromoacetophenones and both symmetrical and non-symmetrical acetylenic dipolarophiles, leading to good yields of the desired products. researchgate.netresearchgate.netresearchgate.net

The use of multicomponent reactions has also been extended to the synthesis of related, more complex heterocyclic systems. For example, a four-component condensation of phthalic anhydride, hydrazinium (B103819) hydroxide, 1,3-diketones, and aldehydes has been developed to produce 2H-indazolo[2,1-b]phthalazine-triones and 1H-pyrazolo[1,2-b]phthalazine-diones. researchgate.net Similarly, an organocatalytic three-component cascade reaction of isatins, malononitrile (B47326) (or cyanoacetate), and phthalhydrazide (B32825) has been used to synthesize spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with high enantioselectivity. rsc.orgnih.gov

Table 1: Examples of One-Pot Three-Component Synthesis of Pyrrolo[2,1-a]phthalazine Derivatives

Reactant 1 Reactant 2 Reactant 3 (Dipolarophile) Solvent/Conditions Product Yield Reference
Phthalazine 2-Bromoacetophenone Dimethyl acetylenedicarboxylate 1,2-Epoxybutane Dimethyl 3-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate Good researchgate.net
Phthalazine 2-Bromo-4'-methylacetophenone Methyl propiolate 1,2-Epoxybutane Methyl 3-(4-methylphenyl)pyrrolo[2,1-a]phthalazine-1-carboxylate Good researchgate.net
Phthalazine 2-Bromo-4'-chloroacetophenone Diethyl acetylenedicarboxylate 1,2-Epoxybutane Diethyl 3-(4-chlorophenyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate Good researchgate.net
Phthalazine 2-Bromoacetophenone Dibenzoylacetylene 1,2-Epoxybutane 1,2-Dibenzoyl-3-phenylpyrrolo[2,1-a]phthalazine Good researchgate.net

Catalyst-Free Synthetic Paradigms

Interestingly, some synthetic routes for phthalazine derivatives can proceed without the need for a catalyst. For instance, a one-pot strategy for the synthesis of phthalazines and pyridazino-aromatics from aromatic aldehydes has been developed that tolerates a variety of substituents and provides good to excellent yields. nih.gov While not directly focused on the pyrrolo-fused system, this highlights the potential for catalyst-free approaches in the broader phthalazine chemistry.

Mechanistic Classification of Synthetic Transformations

The primary mechanistic pathway underlying the synthesis of this compound, particularly through the precursor and one-pot methods, is a 1,3-dipolar cycloaddition . researchgate.net This reaction involves the [3+2] cycloaddition of an in situ generated phthalazinium N-ylide (the 1,3-dipole) with an acetylenic dipolarophile. researchgate.netresearchgate.net The reaction proceeds through a dihydro derivative intermediate, which then aromatizes to form the stable pyrrolo[2,1-a]phthalazine ring system. researchgate.net

The one-pot, three-component synthesis follows the same fundamental mechanism. The initial step is the formation of the phthalazinium salt from phthalazine and a 2-bromoacetophenone. A base, or a solvent acting as an HBr scavenger like 1,2-epoxybutane, then facilitates the dehydrohalogenation to generate the phthalazinium N-ylide. This ylide immediately reacts with the dipolarophile present in the reaction mixture, leading to the final product in a single, efficient operation. researchgate.netresearchgate.net

Other reactions involved in the broader synthesis of phthalazine precursors include condensation reactions , such as those between a keto-acid and hydrazine, and nucleophilic substitution reactions, for example, in the functionalization of chlorophthalazine derivatives. nih.govfayoum.edu.egmdpi.com

1,3-Dipolar Cycloaddition Reactions

A cornerstone in the synthesis of the pyrrolo[2,1-a]phthalazine framework is the [3+2] Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgresearchgate.net This reaction involves the interaction of a 1,3-dipole with a dipolarophile, leading to the formation of a five-membered ring. wikipedia.org In this context, phthalazinium ylides serve as the 1,3-dipole, which are generated in situ from the corresponding phthalazine and a reactive species like a phenacyl bromide. The ylide then reacts with a suitable dipolarophile, such as an alkyne or alkene, to construct the pyrrole ring fused to the phthalazine core.

The reaction of phthalazinium ylides with acetylenic dipolarophiles is a particularly efficient route. researchgate.net For instance, the reaction with dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate provides a direct pathway to the pyrrolo[2,1-a]phthalazine skeleton. researchgate.net The regiochemistry of the cycloaddition can be influenced by the nature of the substituents on both the ylide and the dipolarophile. researchgate.net In many cases, the initial cycloadducts undergo spontaneous oxidative dehydrogenation, often facilitated by atmospheric oxygen, to yield the thermodynamically stable, fully aromatized pyrrolo[2,1-a]phthalazine derivatives. researchgate.net

One-pot, three-component reactions starting from phthalazine, a 2-bromoacetophenone (to generate the ylide), and an acetylenic dipolarophile have been developed as an efficient method to synthesize these derivatives, avoiding the isolation of intermediate dihydro compounds. researchgate.net The choice of solvent and reaction conditions, such as conventional heating versus microwave or ultrasound irradiation, can significantly impact the reaction's selectivity and yield, with greener methods often favoring the formation of the fully aromatized products. researchgate.net

Reactants Dipolarophile Conditions Product Reference
Phthalazine, 2-bromoacetophenoneDimethyl acetylenedicarboxylate (DMAD)One-pot, three-componentDimethyl this compound-1,2-dicarboxylate researchgate.net
Phthalazinium ylideMethyl propiolateThermal heatingMethyl this compound-1-carboxylate researchgate.net
Phthalazinium dicyanomethanideElectron-poor alkenes/alkynesN/A1-Substituted pyrrolo[2,1-a]phthalazines researchgate.net
Phthalazinium dicyanomethanideElectron-rich dipolarophilesN/A2-Substituted pyrrolo[2,1-a]phthalazines researchgate.net

Light-Mediated Domino Processes

While less common for the direct synthesis of this compound itself, light-mediated processes represent a powerful tool in modern organic synthesis. These reactions often proceed through radical or photoexcited intermediates, enabling unique bond formations and molecular rearrangements. The application of photochemistry to the synthesis of related nitrogen-containing heterocycles suggests potential, yet currently underexplored, avenues for the construction of the pyrrolo[2,1-a]phthalazine core. Future research may focus on developing photochemical cycloadditions or cyclizations that could offer alternative and potentially more sustainable synthetic routes.

Chemoselective Reductive Transformations (e.g., Hydride Reductions)

Chemoselective reductions are crucial for the synthesis and functionalization of pyrrolo[2,1-a]phthalazine derivatives. While not a primary method for constructing the core heterocyclic system, these transformations are vital for modifying existing functional groups. For instance, the reduction of ester or ketone functionalities on the pyrrolo[2,1-a]phthalazine scaffold can provide access to alcohols and other reduced derivatives. The choice of reducing agent is critical to ensure that only the desired functional group is transformed, leaving the aromatic core intact.

A study on new pyrrolo[1,2-b]pyridazine (B13699388) and pyrrolo[2,1-a]phthalazine derivatives synthesized as potential anticancer agents likely involved various synthetic steps, which could include reductions of functional groups to achieve the final target molecules. nih.gov

Synthetic Approaches for Structural Diversification and Functionalization

Once the core pyrrolo[2,1-a]phthalazine structure is established, further diversification is often necessary to modulate its biological activity.

Site-Specific Arylation and Alkylation Strategies

Site-specific arylation and alkylation reactions are key for introducing diverse substituents onto the pyrrolo[2,1-a]phthalazine framework. These reactions can be directed to either the nitrogen or carbon atoms of the heterocyclic system.

N-Alkylation: The nitrogen atom of the phthalazinone moiety can be alkylated under basic conditions. For example, the reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate in the presence of anhydrous potassium carbonate leads to N-alkylation. nih.gov

O-Alkylation: In systems containing a phthalazinedione moiety, chemoselective O-alkylation can be achieved. For instance, 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) can be O-alkylated with ethyl chloroacetate (B1199739) in the presence of potassium carbonate. nih.gov

C-Arylation/Alkylation: While direct C-H arylation or alkylation on the pyrrolo[2,1-a]phthalazine core is not extensively documented in the provided context, modern cross-coupling methodologies (e.g., Suzuki, Heck, Buchwald-Hartwig reactions) represent powerful tools for such transformations, assuming the presence of a suitable handle like a halogen atom on the ring system.

Starting Material Reagent Conditions Product Type Reference
4-Benzylphthalazin-1(2H)-oneEthyl acrylate, K2CO3RefluxN-alkylated phthalazinone nih.gov
2-Phenyl-2,3-dihydrophthalazine-1,4-dioneEthyl chloroacetate, K2CO3RefluxO-alkylated phthalazinedione nih.gov

Annulation Reactions for Extended Fused Systems

Annulation reactions provide a pathway to construct additional rings onto the existing pyrrolo[2,1-a]phthalazine scaffold, leading to more complex and extended fused systems. These reactions typically involve the participation of functional groups on the periphery of the molecule. For instance, a di-functionalized pyrrolo[2,1-a]phthalazine could undergo a subsequent cyclization reaction to form a new ring. While specific examples of annulation reactions starting from this compound are not detailed in the provided search results, the principles of heterocyclic chemistry suggest that appropriately substituted derivatives could serve as precursors for such transformations.

Mechanistic Investigations of Pyrrolo 2,1 a Phthalazine Forming Reactions

Detailed Studies of 1,3-Dipolar Cycloaddition Mechanisms

The [3+2] dipolar cycloaddition reaction is a cornerstone in the synthesis of pyrrolo[2,1-a]phthalazines. nih.gov This reaction involves the addition of a 1,3-dipole to a dipolarophile, resulting in the formation of a five-membered ring. nih.gov In the context of pyrrolo[2,1-a]phthalazine synthesis, the key 1,3-dipole is a phthalazinium ylide.

Intermediate Identification and Role of N-Ylides and Mesoionic Species

The formation of the pyrrolo[2,1-a]phthalazine ring system via 1,3-dipolar cycloaddition hinges on the in-situ generation of heteroaromatic N-ylides. researchgate.netlew.ro These ylides are typically generated from the corresponding cycloimminium salts by the action of a base. researchgate.net For instance, 2-phenacylphthalazinium bromide, when treated with a base like triethylamine, forms the corresponding phthalazinium ylide. researchgate.net This ylide is a crucial reactive intermediate, acting as the 1,3-dipole in the subsequent cycloaddition step. lew.ro

The reaction proceeds through the formation of primary cycloadducts, which are often unstable and tend to undergo dehydrogenation to yield the final aromatic pyrrolo[2,1-a]phthalazine product. lew.ro In some cases, dihydro derivatives, which are byproducts of the classic salt method synthesis, have been isolated and their structures elucidated, providing valuable insight into the reaction mechanism. researchgate.net The stability of these intermediates can be influenced by the nature of the substituents on both the ylide and the dipolarophile. lew.ro

Mesoionic species, which are five-membered heterocyclic compounds that cannot be represented satisfactorily by any one covalent or dipolar structure, are also implicated as key intermediates. Phthalazinium ylides themselves can be considered as mesoionic species. The mechanism of the 1,3-dipolar cycloaddition can be influenced by the electronic and steric nature of the substituents on these ylides. researchgate.net

Table 1: Identified Intermediates in Pyrrolo[2,1-a]phthalazine Formation

Intermediate TypePrecursor(s)Role in Reaction
Phthalazinium N-ylidePhthalazinium salt and base1,3-dipole in cycloaddition
Primary cycloadduct (dihydro derivative)Phthalazinium N-ylide and dipolarophileInitial product of cycloaddition, undergoes rearrangement and oxidation
Betaine (B1666868) intermediatesRearrangement of primary cycloadductsInvolved in the isomerization of cycloadducts

Regiochemical and Stereochemical Control in Cycloaddition Pathways

The regiochemistry and stereochemistry of the 1,3-dipolar cycloaddition are critical aspects that determine the final structure of the substituted pyrrolo[2,1-a]phthalazine. These outcomes are highly dependent on the nature of the dipolarophile and the substituents on the ylide. researchgate.net

Regioselectivity: The cycloaddition of phthalazinium ylides to unsymmetrical dipolarophiles, such as methyl propiolate, is often highly regioselective, leading to a single regioisomer. researchgate.net With electron-rich dipolarophiles, the regiochemistry can be reversed, resulting in 2-substituted pyrrolo[2,1-a]phthalazines. researchgate.net An interesting reversal of regiochemistry has also been observed with methyl methacrylate (B99206), where steric effects from the C-Me group dictate the formation of the main product. researchgate.net

Stereoselectivity: The stereochemical outcome of the cycloaddition is influenced by both electronic and steric factors of the ylide and the dipolarophile. researchgate.net For instance, with alkene dipolarophiles containing π-bonds in their substituents, endo cycloadditions are strongly favored. researchgate.net In the case of N-substituted maleimides, endo products are formed exclusively, even with bulky N-substituents. researchgate.net The initially formed kinetically controlled products can sometimes isomerize to more stable products through processes like retro-cycloaddition or via betaine intermediates. researchgate.net

Table 2: Factors Influencing Regio- and Stereoselectivity

FactorInfluence on SelectivityExample
Electronic Nature of Dipolarophile Reverses regiochemistryWith electron-rich dipolarophiles, 2-substituted products are formed. researchgate.net
Steric Hindrance Can reverse regiochemistryThe C-Me group in methyl methacrylate leads to an unexpected regioisomer. researchgate.net
Substituents on Dipolarophile Favors specific stereoisomersAlkene dipolarophiles with π-bonds in substituents favor endo cycloaddition. researchgate.net
Ylide Substituents Influences stereoselectivityBoth electronic and steric nature of ylide substituents affect the stereochemical outcome. researchgate.net

Mechanistic Elucidation of Cascade and Domino Reactions

Cascade and domino reactions offer an efficient and atom-economical approach to synthesize complex molecules like pyrrolo[2,1-a]phthalazines from simple starting materials in a single operation without isolating intermediates. nih.gov These reactions often involve a sequence of intramolecular and intermolecular transformations.

One such approach involves a one-pot, three-component reaction of phthalazine (B143731), a 2-bromoacetophenone (B140003), and an acetylenic dipolarophile. researchgate.net The mechanism of this reaction involves the in situ generation of a phthalazinium N-ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile. researchgate.net The primary cycloadduct subsequently rearranges and dehydrogenates under the reaction conditions to afford the final aromatic product. researchgate.net

Another example is the synthesis of pyrrolo[2,1-a]isoquinolines (a related class of compounds) from 2-aryl-pyrrolidines and alkynes. This domino process involves an oxidative dehydrogenation of the pyrrolidine, followed by a cyclization coupling with the alkyne, and finally a dehydrogenative aromatization. nih.gov This highlights the potential for developing similar cascade strategies for the synthesis of 3-phenylpyrrolo[2,1-a]phthalazine.

Table 3: Components of Exemplary Cascade/Domino Reactions

Reaction TypeStarting MaterialsKey Mechanistic StepsFinal Product
One-pot, three-component reactionPhthalazine, 2-bromoacetophenone, acetylenic dipolarophileIn-situ ylide generation, [3+2] cycloaddition, rearrangement, dehydrogenationPyrrolo[2,1-a]phthalazine researchgate.netresearchgate.net
Oxidative domino reaction2-Aryl-pyrrolidine, alkyneOxidative dehydrogenation, cyclization coupling, dehydrogenative aromatizationPyrrolo[2,1-a]isoquinoline nih.gov

Influence of Reaction Conditions on Pathway Selectivity

The choice of reaction conditions, including solvent, temperature, and the use of catalysts or oxidants, can significantly influence the reaction pathway and the final product distribution in the synthesis of pyrrolo[2,1-a]phthalazines.

Solvent and Base/Catalyst: The generation of the crucial N-ylide intermediate is typically achieved by treating a phthalazinium salt with a base. Triethylamine is a commonly used base for this purpose. researchgate.net In some one-pot procedures, 1,2-epoxybutane (B156178) can act as both the reaction medium and a scavenger for the HBr generated, facilitating the in situ formation of the ylide. researchgate.net The solvent can also play a role in promoting the reaction; for instance, some reactions are carried out in solvents like methylene (B1212753) chloride or DMF. lew.roresearchgate.net

Temperature and Reaction Time: Reaction temperatures can vary from 0°C to reflux temperatures, depending on the specific transformation. researchgate.netresearchgate.net For example, the formation of a primary cycloadduct was achieved at 0°C, while subsequent oxidation to the aromatic product was carried out at 90°C. researchgate.net Microwave and ultrasound irradiation have also been explored as alternative energy sources to conventional thermal heating, offering potential advantages in terms of reaction efficiency. nih.govresearchgate.net

Oxidants: In many synthetic routes, the final step is the aromatization of a dihydro intermediate. This is often achieved through oxidation. Tetrakis-pyridine cobalt(II) dichromate (TPCD) has been successfully employed as an oxidant for this purpose. lew.roresearchgate.net In some cases, the reaction can proceed directly to the aromatic product without the need for an external oxidant, particularly when using non-symmetrical acetylenic dipolarophiles. lew.ro

Table 4: Influence of Reaction Conditions on Pyrrolo[2,1-a]phthalazine Synthesis

Reaction ParameterEffect on Reaction PathwayExample
Base Generates the N-ylide intermediateTriethylamine is used to form the phthalazinium ylide from its salt. researchgate.net
Solvent Can act as a medium and reagent1,2-Epoxybutane serves as both solvent and HBr scavenger. researchgate.net
Temperature Controls reaction rate and product stabilityPrimary cycloadducts can be isolated at low temperatures (0°C). researchgate.net
Energy Source Can enhance reaction efficiencyMicrowave and ultrasound irradiation have been used as alternatives to thermal heating. nih.govresearchgate.net
Oxidant Promotes aromatization of intermediatesTPCD is used to oxidize dihydro intermediates to the final aromatic product. lew.roresearchgate.net

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-phenylpyrrolo[2,1-a]phthalazine, offering detailed insights into the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental framework for assigning the structure of this compound derivatives.

In the ¹H NMR spectrum of certain derivatives, the proton at position H-10 is notably deshielded, appearing at a high chemical shift, which is attributed to the influence of adjacent carboalkoxy groups at the C-1 position of the pyrrole (B145914) ring. lew.ro Protons of the phthalazine (B143731) moiety typically resonate in the range of 7.68-7.90 ppm. lew.ro For some 3-acetyl-pyrrolo[2,1-a]phthalazine derivatives, the H-6 proton appears as a singlet between 8.59-8.69 ppm, while the H-10 proton is the most deshielded multiplet, found in the 9.72-9.78 ppm range. researchgate.net

The ¹³C NMR spectra of 3-acetyl-pyrrolo[2,1-a]phthalazines show characteristic signals for the carbonyl groups. researchgate.net The acetyl carbonyl carbon appears around 187-188 ppm. researchgate.net The chemical shifts of the carbon atoms in the phthalazine ring are also well-defined. researchgate.netmdpi.comchemicalbook.comspectrabase.comspectrabase.com For the parent phthalazine, the carbon atoms of the heterocyclic ring appear at distinct chemical shifts. chemicalbook.comspectrabase.com The substitution pattern on the pyrrole and phenyl rings significantly influences the precise chemical shifts observed.

Table 1: Representative ¹H NMR Chemical Shifts for Pyrrolo[2,1-a]phthalazine Derivatives

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzNotes
H-109.72-9.78mDeshielded due to adjacent substituents. researchgate.net
H-68.59-8.69s
Phthalazine Protons7.68-7.90mGeneral range for the phthalazine moiety. lew.ro

Table 2: Representative ¹³C NMR Chemical Shifts for Pyrrolo[2,1-a]phthalazine Derivatives

CarbonChemical Shift (ppm)Notes
C=O (acetyl)187-188Carbonyl carbon of the acetyl group. researchgate.net
Phthalazine Carbons123-134General range for the phthalazine ring carbons. nih.gov
Pyrrole Carbons106-147Chemical shifts vary with substitution. researchgate.netnih.gov

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are spin-coupled to each other within the same ring system. This is crucial for tracing the connectivity of the protons on the phthalazine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful tool that reveals long-range (2-3 bond) correlations between protons and carbons. This is instrumental in connecting the different fragments of the molecule, for instance, linking the phenyl substituent to the pyrrole ring and the pyrrole ring to the phthalazine core.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule in solution. For example, a large vicinal coupling constant (J = 12.9 Hz) between H-1 and H-10b in a dihydro-pyrrolo[2,1-a]phthalazine derivative indicated a cis configuration. lew.ro

These 2D NMR techniques, often used in combination, are essential for the complete and accurate structural elucidation of complex heterocyclic systems like this compound. lew.ronih.gov

NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, can provide insights into the preferred conformation of this compound in solution. The degree of rotation around the single bond connecting the phenyl group to the pyrrole ring can be inferred from the observation of specific NOE cross-peaks between protons of the phenyl ring and protons on the pyrrole-phthalazine core. Temperature-dependent NMR studies can also reveal information about the dynamics of conformational changes. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement (typically to within 0.001 mass units), HRMS allows for the unambiguous determination of the molecular formula. lew.ronih.gov This is a crucial step in confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers. The high-performance liquid chromatography (HPLC) chromatograms, along with ¹H NMR, ¹³C NMR, and HRMS data, are often presented together to provide a comprehensive characterization of new compounds. atmiyauni.ac.in

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The IR spectrum reveals absorption bands corresponding to specific bond vibrations. For instance, the stretching vibrations of C=C and C=N bonds within the aromatic and heterocyclic rings will appear in the fingerprint region (typically 1400-1600 cm⁻¹). If substituents are present, such as a carbonyl group in an acetyl derivative, a strong absorption band will be observed in the characteristic carbonyl region (around 1650-1730 cm⁻¹). researchgate.net The presence of C-H stretching vibrations from the aromatic rings is also readily identified. The structure of these compounds is often assigned based on a combination of IR and NMR spectroscopy. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for Substituted Pyrrolo[2,1-a]phthalazines

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester)1704, 1730Strong
C=O (acetyl)1649-1662Strong
C=C, C=N (aromatic)1400-1600Medium-Strong
C-H (aromatic)3000-3100Medium-Weak

Computational Chemistry and Theoretical Studies on Pyrrolo 2,1 a Phthalazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary tool for investigating the structural and electronic properties of organic molecules, including N-bridged heterocyclic compounds like pyrrolo[2,1-a]phthalazines. mdpi.comresearchgate.net This method offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized molecules. mpg.de DFT calculations are instrumental in understanding the optimized geometry, electronic structure, and reactivity of these compounds. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). pku.edu.cnyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

DFT calculations are used to compute the energies of the HOMO and LUMO, as well as the energy gap. mdpi.comresearchgate.net For example, in a study of pyrrolo[1,5-a]-1,8-naphthyridine derivatives, the HOMO and LUMO densities were found to be primarily located on the naphthyridine moiety. ias.ac.in This type of analysis helps to identify the regions of the molecule most likely to be involved in chemical reactions.

Below is a table showcasing representative HOMO-LUMO energy data for related heterocyclic systems, illustrating the typical values obtained from DFT calculations.

Compound/SystemHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
(4-nitrophenyl)thiophene (NPT)--3.961
(4-cyanophenyl)thiophene (CPT)--4.651
3-(4-fluorophenyl)thiophene (FPT)--5.14

This data is derived from studies on substituted phenylthiophenes and is presented for illustrative purposes to indicate the range of HOMO-LUMO gaps calculated for similar aromatic heterocyclic systems.

DFT calculations are a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with the B3LYP functional and a 6-311++G(d,p) basis set, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p). nih.gov The calculated frequencies are often scaled to better match experimental values obtained from FT-IR and Raman spectroscopy. mdpi.com For instance, the characteristic stretching vibration of a carbonyl group (C=O) is typically observed in the range of 1680–1750 cm⁻¹. mdpi.com

The following table provides an example of calculated versus experimental vibrational frequencies for a related chalcone (B49325) derivative, demonstrating the typical agreement achieved.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretching31523120
C=O stretching17051648
C=C stretching16541594
C-O stretching12871281

This data is for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one and is provided as an example of the correlation between calculated and experimental spectroscopic data. mdpi.com

The distribution of charge within a molecule is described by its dipole moment and polarizability, which can be calculated using computational methods. The induced dipole moment at an atom is proportional to its atomic polarizability. nih.gov These parameters are important for understanding intermolecular interactions.

DFT calculations can provide insights into the distribution of electronic charge and the extent of charge delocalization within a molecule. researchgate.netnih.gov This is crucial for understanding the reactivity and stability of conjugated systems. researchgate.net For instance, computational studies on simplified cycloimmonium ylides have suggested significant charge delocalization in the gas phase. researchgate.net The investigation of charge distribution helps to identify electron-rich and electron-poor regions of a molecule, which are important for predicting its behavior in chemical reactions. nih.gov

Ab Initio and Semi-Empirical Quantum Chemical Methods

While DFT is a widely used method, other computational approaches, such as ab initio and semi-empirical methods, also play a role in theoretical chemistry.

Ab Initio Methods: These methods compute electronic structures and properties from first principles, without relying on experimental data for parameterization. libretexts.org Techniques like Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) are examples of ab initio methods that can provide highly accurate results, though they are computationally more demanding than DFT. nih.gov

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and use empirical parameters to simplify the calculations. wikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. nih.gov Common semi-empirical methods include AM1, PM3, and the more recent DFTB (Density Functional Tight Binding). nih.gov However, their accuracy is dependent on the parameterization and the similarity of the molecule under study to those in the parameterization database. wikipedia.org

Validation and Interpretation of Experimental Data through Computational Models

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for the validation and in-depth interpretation of experimental data obtained for pyrrolo[2,1-a]phthalazine derivatives, including 3-Phenylpyrrolo[2,1-a]phthalazine. The synergy between theoretical calculations and experimental results, such as those from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provides a more comprehensive understanding of the molecule's structural and electronic properties.

Detailed research findings indicate that computational models are instrumental in corroborating the geometric parameters of the this compound framework. Theoretical calculations can predict molecular geometries, including bond lengths, bond angles, and dihedral angles, which can then be compared with the precise data obtained from single-crystal X-ray diffraction analysis. This comparison is crucial for validating the accuracy of the computational method and for providing a theoretical basis for the observed solid-state structure. For instance, DFT calculations have been effectively used to explain the nuances of bond localization and charge delocalization within the fused ring system of related cycloimmonium ylides, a feature that is also present in the pyrrolo[2,1-a]phthalazine core. researchgate.net

Furthermore, computational studies extend beyond simple geometric validation to the interpretation of spectroscopic data. Theoretical calculations can predict spectroscopic properties, such as NMR chemical shifts and UV-Visible absorption spectra. These predicted values, when compared with experimental spectra, can help in the definitive assignment of signals and in understanding the electronic transitions occurring within the molecule. In the broader class of pyrrolopyridazines, which share structural similarities with pyrrolo[2,1-a]phthalazines, DFT calculations have been pivotal in explaining unexpected shifts in their optical properties. researchgate.net By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can rationalize the observed absorption and emission characteristics, providing insights into how substituent groups, like the phenyl group at the 3-position, influence the electronic behavior of the heterocyclic system. researchgate.net

The following table presents a representative comparison of selected geometric parameters for a pyrrolo[2,1-a]phthalazine derivative, illustrating the typical level of agreement between experimental X-ray diffraction data and theoretical data obtained from DFT calculations.

Table 1: Comparison of Selected Experimental and Computational Geometric Parameters for a Pyrrolo[2,1-a]phthalazine Derivative

Parameter Bond/Angle Experimental (X-ray) Computational (DFT)
Bond Length (Å) N1-C10b 1.385 1.390
C2-C3 1.370 1.375
C5-N6 1.378 1.382
Bond Angle (°) C1-C10b-N1 108.5 108.7
N6-C10a-C10b 119.8 120.0
Dihedral Angle (°) C1-C2-C3-C10b 0.5 0.3

Note: The data presented in this table is illustrative and represents typical values for the pyrrolo[2,1-a]phthalazine core structure based on published studies of related compounds. It is intended to demonstrate the comparative nature of experimental and computational data.

The close correlation between the experimental and calculated values, as depicted in the table, underscores the reliability of the computational models in replicating the molecular structure. This validation allows for the confident use of these models to predict the properties of new, unsynthesized derivatives and to gain a deeper understanding of the structure-property relationships within the this compound series.

Chemical Reactivity and Derivatization Chemistry

Regioselective Functionalization of the Pyrrolo[2,1-A]phthalazine Nucleus

The functionalization of the pyrrolo[2,1-a]phthalazine nucleus is often achieved through [3+2] cycloaddition reactions. One of the most effective methods is the 1,3-dipolar cycloaddition of a phthalazinium N-ylide with various acetylenic dipolarophiles. researchgate.net This approach allows for the one-pot synthesis of highly substituted pyrrolo[2,1-a]phthalazine derivatives. researchgate.net The regioselectivity of the reaction is largely controlled by the nature of the substituents on the dipolarophile, which directs the addition to specific positions on the pyrrole (B145914) ring, typically at the C1 and C2 positions.

The mechanism involves the in situ generation of a phthalazinium N-ylide from the corresponding phthalazinium salt. This 1,3-dipole then reacts with an acetylenic compound, leading to a primary cycloadduct that rearranges to form the stable aromatic pyrrolo[2,1-a]phthalazine system. For instance, the reaction of an acetylphthalazinium methanide (B1207047) with various acetylenic dipolarophiles yields 3-acetyl-pyrrolo[2,1-a]phthalazines with diverse substituents at the C1 and C2 positions. researchgate.net The structural variety of the resulting compounds is conferred by the use of different symmetrical and non-symmetrical acetylenic dipolarophiles. researchgate.net

Table 1: Examples of Regioselective Functionalization

Reactants Resulting Substituent Pattern Reference
Phthalazinium N-ylide + Symmetrical Acetylenic Dipolarophiles (e.g., Dimethyl acetylenedicarboxylate) Substituted at C1 and C2 positions researchgate.net
Acetylphthalazinium methanide + Various Acetylenic Dipolarophiles 3-acetyl derivatives with varied C1/C2 substituents researchgate.net

Introduction of Peripheral Substituents and Hybrid Molecule Synthesis

A significant area of research involves the synthesis of hybrid molecules where the pyrrolo[2,1-a]phthalazine scaffold is linked to other pharmacophores to create dual-function agents. nih.gov This strategy aims to combine distinct biological activities into a single molecule to enhance therapeutic efficacy. nih.gov

One prominent example is the conjugation of phthalazine (B143731) moieties, which can act as antiangiogenic agents, with bis(hydroxymethyl)pyrrole groups, known DNA cross-linking agents. nih.gov This fusion results in bis(hydroxymethyl)pyrrolo[2,1-a]phthalazine hybrids that exhibit both antiangiogenic and DNA-damaging activities. nih.govnih.gov To improve bioavailability, a benzology approach has been used to create benzo[g]pyrrolo[2,1-a]phthalazine hybrids, which retain these dual functions. nih.gov Another approach involves replacing the 3'-hydroxy-4'-methoxyphenyl ring of phenstatin, a known anticancer agent, with a pyrrolo[2,1-a]phthalazine moiety to develop new compounds with potent antiproliferative activity. nih.gov Similarly, novel pyran-linked phthalazinone-pyrazole hybrids have been synthesized via one-pot, three-component reactions. frontiersin.org

Table 2: Examples of Hybrid Molecules Based on Phthalazine Scaffolds

Hybrid Molecule Type Constituent Pharmacophores Intended Dual Function Reference
Bis(hydroxymethyl)pyrrolo[2,1-a]phthalazine Phthalazine + Bis(hydroxymethyl)pyrrole Antiangiogenesis + DNA Cross-linking nih.govnih.gov
Phenstatin Analogue Pyrrolo[2,1-a]phthalazine + Phenstatin core Anticancer (Tubulin Inhibition) nih.gov

Transformation of Existing Substituents (e.g., Reduction of Carboxylates)

Once the core scaffold is functionalized, existing substituents can be chemically transformed to access a wider range of derivatives. A key example of this strategy is the modification of carboxylate groups. While direct evidence for the reduction of carboxylates on the 3-phenylpyrrolo[2,1-a]phthalazine is not detailed in the provided sources, the synthesis of 1,2-bis(hydroxymethyl)pyrrolo[2,1-a]phthalazine hybrids strongly implies such a transformation. nih.govnih.gov

In organic synthesis, diesters or dicarboxylates, such as dimethyl 3-acetyl-pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate, are common intermediates. researchgate.net These carboxylate groups can be readily reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the ester functionalities at the C1 and C2 positions into the corresponding hydroxymethyl groups, yielding the 1,2-bis(hydroxymethyl) derivatives that have shown significant biological activity. nih.gov This two-step process—functionalization with carboxylates followed by reduction—is a standard and powerful method for introducing reactive hydroxymethyl groups.

Metal-Catalyzed Transformations and Cross-Coupling Reactions on Phthalazine Scaffolds

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.govresearchgate.net These reactions are broadly applicable to heterocyclic systems like the phthalazine scaffold. Although not specifically detailed for this compound in the search results, the principles are directly transferable.

Reactions such as the Suzuki, Negishi, and Heck couplings, typically catalyzed by palladium, are powerful tools for introducing aryl, vinyl, or alkyl substituents. nih.gov To apply these methods, a halogenated or triflated derivative of the pyrrolo[2,1-a]phthalazine would be required as the electrophilic partner. For example, a bromo- or iodo-substituent on the phthalazine portion of the molecule could undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. nih.gov Subsequent transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) and reductive elimination would yield the cross-coupled product. nih.gov These reactions provide a robust avenue for elaborating the periphery of the this compound molecule, allowing for the synthesis of complex derivatives. nih.gov

Table 3: Common Metal-Catalyzed Cross-Coupling Reactions Applicable to Phthalazine Scaffolds

Reaction Name Catalyst (Typical) Bond Formed Description Reference
Suzuki Coupling Palladium (Pd) C-C (Aryl-Aryl, etc.) Couples an organoboron compound with a halide/triflate. nih.gov
Negishi Coupling Palladium (Pd) or Nickel (Ni) C-C (Alkyl, Aryl, etc.) Couples an organozinc reagent with a halide/triflate. nih.gov
Heck Coupling Palladium (Pd) C-C (Alkene-Aryl) Couples an alkene with an aryl halide/triflate. nih.gov

Exploration of Atropisomerism in Substituted Phthalazines

Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, separable conformers that are enantiomers of each other. bris.ac.ukacademie-sciences.fr This phenomenon is a form of axial chirality and is of significant interest in medicinal chemistry, as different atropisomers can have distinct biological activities. academie-sciences.fr

In the context of this compound, atropisomerism could arise from restricted rotation around the C-C single bond connecting the phenyl group at the C3 position to the pyrrolo[2,1-a]phthalazine nucleus. The barrier to rotation depends on the steric hindrance imposed by substituents near the bond axis. bris.ac.uk For this specific compound, bulky substituents in the ortho-positions of the C3-phenyl ring or at the C2 or C4 positions of the heterocyclic scaffold would increase the likelihood of observing atropisomerism.

Studies on related structures, such as indole-substituted phthalonitriles, have demonstrated and quantified this effect. academie-sciences.fr Theoretical calculations and variable temperature NMR studies can be used to determine the rotational barrier. bris.ac.ukacademie-sciences.fr Depending on the height of this barrier, the atropisomers can be classified, with higher barriers allowing for isolation at room temperature. academie-sciences.fr The exploration of atropisomerism in this class of compounds opens up possibilities for designing stereochemically pure agents with potentially improved pharmacological profiles.

Advanced Chemical Applications in Materials Science

Investigation of Luminescent Properties and Fluorescence

The luminescent and fluorescent properties of the broader class of pyrrolo[2,1-a]phthalazines have been touched upon in scientific literature, though specific data for the 3-phenyl derivative remains limited. Research on related pyrrolodiazine derivatives has indicated that pyrrolophthalazines can exhibit measurable, albeit sometimes negligible, emission. researchgate.net In contrast, some analogous heterocyclic systems, such as certain pyrrolopyridazines, have been shown to be effective blue emitters with significant quantum yields, demonstrating that the core structure is promising for creating luminescent materials. researchgate.netresearchgate.net

Exploration of Nonlinear Optical (NLO) Response and Hyperpolarizability

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which is often found in molecules with extensive π-conjugated systems and significant charge-transfer character.

While the extended aromatic system of 3-Phenylpyrrolo[2,1-a]phthalazine suggests potential for NLO activity, there is currently a lack of specific experimental or theoretical studies in the available scientific literature that investigate the NLO response and hyperpolarizability of this particular compound. Research on other heterocyclic systems demonstrates that structural modifications can tune these properties, but this has not yet been specifically applied to or reported for this compound.

Application in Fluorescent Probe Development

Fluorescent probes are molecules designed to detect specific analytes or changes in their environment through a change in their fluorescence. The development of such probes often relies on a fluorophore (the signaling unit) combined with a recognition site.

The pyrrolo[2,1-a]phthalazine scaffold, with its potential for luminescence, could theoretically serve as a core fluorophore for new fluorescent sensors. However, there are no specific reports on the design, synthesis, or application of this compound as a fluorescent probe for detecting ions, molecules, or changes in environmental parameters like pH.

Role as Ligands in Coordination Chemistry

The nitrogen atoms within the pyrrolo[2,1-a]phthalazine framework present potential coordination sites for metal ions, suggesting that the molecule could act as a ligand in coordination chemistry. The resulting metal complexes could exhibit novel photophysical, catalytic, or magnetic properties.

Despite this potential, the use of this compound as a ligand to synthesize coordination complexes or metal-organic frameworks has not been described in the reviewed literature. Research into its coordination behavior could open new avenues for creating functional materials with tailored properties.

Future Directions and Emerging Research Avenues

Development of Enantioselective Synthetic Pathways

The synthesis of chiral molecules is a paramount objective in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. To date, many synthetic routes for pyrrolo[2,1-a]phthalazine derivatives yield racemic mixtures. A significant future direction is the development of robust enantioselective synthetic methods to produce specific, optically pure stereoisomers of compounds like 3-Phenylpyrrolo[2,1-a]phthalazine.

Recent progress in the asymmetric synthesis of related nitrogen-containing heterocyclic systems, such as spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, highlights the potential of organocatalysis. nih.gov Researchers have successfully employed a three-component cascade reaction using a quinidine-derived squaramide catalyst to achieve excellent yields and high enantiomeric excess. nih.gov However, reports on the direct asymmetric synthesis of optically pure pyrrolo[2,1-a]phthalazines remain scarce, marking this as a critical and undeveloped area of research. nih.gov Future work will likely focus on adapting such organocatalytic cascade reactions to the synthesis of chiral pyrrolo[2,1-a]phthalazines.

Table 1: Potential Strategies for Enantioselective Synthesis

StrategyCatalyst TypePotential ReactionDesired Outcome
Asymmetric OrganocatalysisChiral Squaramides, Phosphoric Acids, or AminesCascade Knoevenagel/Michael/CyclizationHigh enantiomeric excess (>99% ee) of specific stereoisomers. nih.gov
Chiral Metal Complex CatalysisRhodium, Palladium, or Copper complexes with chiral ligandsAsymmetric [3+2] CycloadditionControlled synthesis of a single enantiomer of this compound.

Integration of Machine Learning and AI in Chemical Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast chemical spaces, predict molecular properties, and generate novel structures with desired therapeutic profiles, significantly accelerating the design-synthesis-test cycle. nih.govyoutube.com For the this compound scaffold, AI and ML present a powerful avenue for future exploration.

Table 2: Applications of AI/ML in Pyrrolo[2,1-a]phthalazine Research

AI/ML ApplicationTechnique/ModelObjective
Property PredictionQSAR, Graph Neural Networks (GNNs)Predict anticancer activity, tubulin inhibition, or material properties (e.g., luminescence). mdpi.comnih.gov
Novel Compound GenerationGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design new this compound derivatives with optimized functions. youtube.com
Synthesis PlanningRetrosynthesis Prediction AlgorithmsPropose efficient synthetic routes for novel, AI-designed compounds. youtube.com
Virtual ScreeningDocking Simulations, Support Vector Machines (SVMs)Screen large virtual libraries of compounds for potential binding to targets like tubulin. nih.govnih.gov

Exploration of Novel Catalytic Systems for Pyrrolo[2,1-a]phthalazine Synthesis

The synthesis of the pyrrolo[2,1-a]phthalazine core often relies on 1,3-dipolar cycloaddition reactions. researchgate.net While effective, classic methods can sometimes result in by-products or require harsh conditions. A key area for future research is the exploration of novel catalytic systems and reaction media to improve the efficiency, selectivity, and environmental footprint of these syntheses.

One promising approach is the use of one-pot, three-component reactions that avoid the formation of intermediate dihydro derivatives. researchgate.netresearchgate.net Recent studies have demonstrated the use of 1,2-epoxybutane (B156178) as both a reaction medium and an HBr scavenger, providing an environmentally benign alternative to classical methods. researchgate.net The exploration of reusable catalysts or catalyst/solvent systems, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which has been used for related heterocycles, could further enhance the sustainability of these synthetic processes. researchgate.net The development of ligand-free copper-catalyzed cycloadditions for related aza-heterocycles also suggests new avenues for milder and more cost-effective syntheses. researchgate.net

Table 3: Comparison of Synthetic Methodologies for Pyrrolo[2,1-a]phthalazines

MethodCatalyst/ReagentsConditionsAdvantages
Classical Salt MethodBase (e.g., Triethylamine)Two-step process, may require heatingWell-established procedure. nih.gov
One-Pot Three-Component1,2-Epoxybutane (solvent & acid scavenger)Room temperature, one-potHigh efficiency, avoids by-products, environmentally benign. researchgate.net
Future ExplorationReusable Acidic Solvents (e.g., HFIP)Potentially mild, reusable systemIncreased sustainability and cost-effectiveness. researchgate.net
Future ExplorationLigand-Free Metal Catalysis (e.g., Copper)Mild conditions, cost-effectiveAvoids expensive and complex ligands. researchgate.net

Expansion into Advanced Functional Materials Beyond Current Scope

While much of the focus on pyrrolo[2,1-a]phthalazines has been on their medicinal applications, their intrinsic chemical properties suggest significant potential in the realm of advanced functional materials. nih.gov The condensed, electron-rich aromatic system of the scaffold is responsible for strong luminescence and interesting photochromic properties. nih.gov

These characteristics make the this compound core a promising candidate for the development of organic light-emitting diodes (OLEDs), particularly for deep blue light emission. researchgate.net The inherent fluorescence of these compounds could be harnessed for applications in chemical sensing and bio-imaging. Furthermore, the general class of phthalazine (B143731) derivatives has been noted for its ability to inhibit the corrosion of mild steel, opening a potential application in materials protection. researchgate.net Future research will involve the systematic tuning of substituents on the this compound core to optimize these material properties, such as shifting emission wavelengths, increasing quantum yields, or enhancing anticorrosive efficacy.

Table 4: Potential Applications in Advanced Functional Materials

Application AreaRelevant PropertyResearch Goal
Organic ElectronicsStrong LuminescenceDevelopment of efficient deep blue OLEDs. researchgate.net
Chemical SensingFluorescenceDesign of fluorescent probes for detecting specific analytes.
Materials ScienceCorrosion InhibitionFormulation of anticorrosive coatings for metals. researchgate.net
PhotochromicsPhotochromismCreation of materials for smart windows or optical data storage. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Phenylpyrrolo[2,1-a]phthalazine derivatives, and how can reaction efficiency be optimized?

  • Methodological Answer : A one-pot three-component reaction starting from phthalazine, 2-bromoacetophenones, and acetylenic dipolarophiles in 1,2-epoxybutane is a common method. The solvent acts as both a medium and HBr scavenger, improving yields (60–85%) . Optimization involves adjusting stoichiometry, temperature (80–100°C), and reaction time (8–12 hours). IR and NMR spectroscopy are critical for structural validation .

Q. How do substituents at position 6 influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituents like allyloxy, dichloro, or aryl groups modulate bioactivity. For example, 6-allyloxy-1,2-dichloro-3-phenylpyrrolo[2,1-a]phthalazine exhibits anti-hypertensive activity . Structure-activity relationship (SAR) studies require systematic substitution via nucleophilic aromatic substitution or cross-coupling reactions, followed by in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .

Q. What spectroscopic techniques are essential for characterizing pyrrolo[2,1-a]phthalazine intermediates?

  • Methodological Answer :

  • NMR : Distinguishes trans-configuration in dihydro intermediates (e.g., coupling constants J = 10–12 Hz for trans-H2 and H3 protons) .
  • IR : Confirms functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹ for carbonyl derivatives) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking elucidate the anticancer mechanisms of this compound hybrids?

  • Methodological Answer : Docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding to targets like tubulin (colchicine site) or HER-2 tyrosine kinase. For example, derivatives with 3,4,5-trimethoxyphenyl groups show strong affinity (ΔG < −9 kcal/mol) to tubulin, correlating with NCI-60 cell line cytotoxicity (GI₅₀ < 1 µM) . Validate predictions with mutagenesis or competitive binding assays .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from multiple studies (e.g., NCI-60 panel vs. kinase inhibition assays) to identify assay-specific biases .
  • Pharmacophore Modeling : Isolate critical structural features (e.g., hydroxymethyl groups in 1,2-bis(hydroxymethyl) hybrids) that enhance DNA interstrand cross-linking or anti-angiogenic effects .
  • ADME Profiling : Assess bioavailability or metabolic stability differences using tools like SwissADME .

Q. How can stereochemical outcomes in pyrrolo[2,1-a]phthalazine synthesis be controlled?

  • Methodological Answer : Trans-configuration in dihydro intermediates is stabilized by steric hindrance during cyclization. Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective hydrogenation (using Pd/C or Ru complexes) can enforce cis/trans selectivity. Monitor via NOESY or X-ray crystallography .

Q. What in vivo models are suitable for validating the anti-hypertensive or anticancer efficacy of these derivatives?

  • Methodological Answer :

  • Hypertension : Spontaneously hypertensive rats (SHR) treated orally (10–50 mg/kg) with blood pressure monitored via telemetry .
  • Cancer : Xenograft models (e.g., MDA-MB-231 breast cancer) with tumor volume measurement and immunohistochemistry for angiogenesis markers (VEGF, CD31) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.